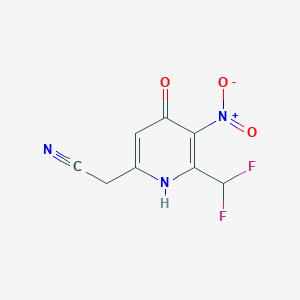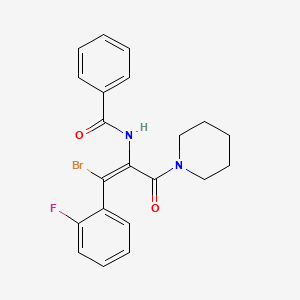
(Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, a piperidine ring, and a benzamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
准备方法
合成路线和反应条件
(Z)-N-(1-溴-1-(2-氟苯基)-3-氧代-3-(哌啶-1-基)丙-1-烯-2-基)苯甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
烯酮中间体的形成: 该步骤涉及在碱性条件下使溴代酮与氟苯基化合物反应,形成烯酮中间体。
哌啶的加成: 然后使烯酮中间体与哌啶反应,引入哌啶-1-基团。
苯甲酰胺的形成: 最后,通过酰胺偶联反应引入苯甲酰胺基团。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线以实现高产率和高纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等提纯技术。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在哌啶环或烯酮部分。
还原: 还原反应可能发生在羰基上,可能将其转化为醇。
取代: 该化合物中的溴原子可以成为亲核取代反应的位点。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于溴位点的取代反应。
形成的主要产物
这些反应形成的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许各种官能化反应。
生物学
在生物学研究中,该化合物可能因其潜在的药理学性质而被研究。它可以作为某些受体或酶的配体。
医学
在医学领域,该化合物的衍生物可能因其治疗潜力而被探索,例如抗炎或抗癌活性。
工业
在工业领域,该化合物可用于开发新材料或作为合成其他有价值化学品的中间体。
作用机制
(Z)-N-(1-溴-1-(2-氟苯基)-3-氧代-3-(哌啶-1-基)丙-1-烯-2-基)苯甲酰胺的作用机制将取决于其特定的生物靶点。它可能与酶、受体或离子通道等分子靶点相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括信号转导、代谢途径或基因表达调控。
相似化合物的比较
类似化合物
- N-(2-溴-1-(2-氟苯基)-3-氧代-3-(哌啶-1-基)丙-1-烯-2-基)苯甲酰胺
- N-(1-溴-1-(2-氯苯基)-3-氧代-3-(哌啶-1-基)丙-1-烯-2-基)苯甲酰胺
独特性
(Z)-N-(1-溴-1-(2-氟苯基)-3-氧代-3-(哌啶-1-基)丙-1-烯-2-基)苯甲酰胺的独特性在于其特定的取代模式,这可能与类似化合物相比赋予其独特的化学和生物学性质。特别是氟苯基的存在会影响其反应性和与生物靶点的相互作用。
属性
分子式 |
C21H20BrFN2O2 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
N-[(Z)-1-bromo-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrFN2O2/c22-18(16-11-5-6-12-17(16)23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18- |
InChI 键 |
MFBAZZXJTSPYDP-HNENSFHCSA-N |
手性 SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2F)/Br)/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2F)Br)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
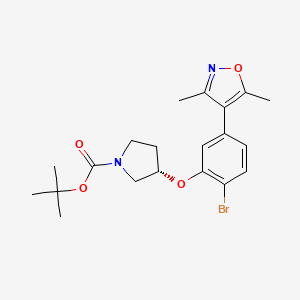
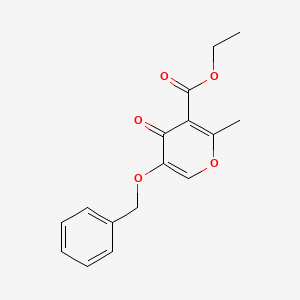
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)


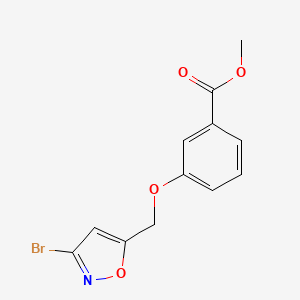

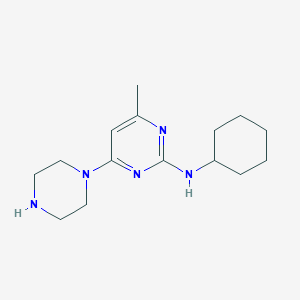
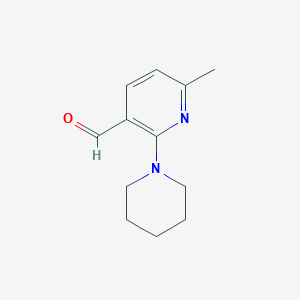

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
